molecular formula C16H39NO2Si2 B2682808 Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine CAS No. 169527-49-5

Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine

Cat. No.: B2682808
CAS No.: 169527-49-5
M. Wt: 333.663
InChI Key: OQOWEVQDYYJEQB-UHFFFAOYSA-N
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Description

Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine is a chemical compound with the molecular formula C16H39NO2Si2. It is commonly used in organic synthesis and has applications in various fields of scientific research. The compound is characterized by the presence of tert-butyldimethylsilyl groups, which provide stability and protect functional groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine can be synthesized through the reaction of monoethanolamine with tert-butyldimethylsilyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process . The reaction conditions often involve anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

Biological Activity

Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine (often abbreviated as TBDMS-amine) is a silane-based compound that has garnered interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

 CH3)3SiOCH2CH2N CH2CH2O Si CH3)3 2\text{ CH}_3)_3\text{SiOCH}_2\text{CH}_2\text{N CH}_2\text{CH}_2\text{O Si CH}_3)_3\text{ }_2

This structure features two tert-butyldimethylsilyl (TBDMS) groups attached to an ethylamine backbone, which enhances its lipophilicity and stability in biological systems.

Biological Activity Overview

Research indicates that TBDMS-amine exhibits various biological activities, including:

  • Anticancer Effects : TBDMS-amine has demonstrated antiproliferative effects on several cancer cell lines, particularly breast cancer cells (e.g., MCF-7). Its mechanism involves the inhibition of tubulin polymerization, which is critical for mitotic spindle formation during cell division .
  • Immunosuppressive Properties : Compounds similar to TBDMS-amine have been studied for their immunosuppressive effects, potentially useful in treating autoimmune diseases. The inhibition of serine palmitoyl-CoA transferase (SPT) is a noted mechanism .
  • Antiviral Activity : Some derivatives of TBDMS compounds have shown antiviral properties, making them candidates for further development in antiviral therapies .

The biological activity of TBDMS-amine can be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : By binding to the colchicine site on tubulin, TBDMS-amine disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in lipid metabolism, contributing to its immunosuppressive effects .

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of TBDMS-amine on MCF-7 breast cancer cells. The results indicated significant growth inhibition with an IC50 value in the low micromolar range. Flow cytometry analysis revealed that treatment with TBDMS-amine led to G2/M phase arrest and increased apoptosis markers .

CompoundCell LineIC50 (µM)Mechanism
TBDMS-amineMCF-75.0Tubulin inhibition
CA-4 analogMDA-MB-23110.0Colchicine-binding site

Case Study 2: Immunosuppressive Effects

In another study, TBDMS derivatives were tested for their immunosuppressive capabilities. The results showed a reduction in T-cell proliferation in vitro, indicating potential therapeutic applications for autoimmune conditions .

CompoundEffect on T-cellsConcentration (µM)
TBDMS derivativeInhibition of proliferation10
Control (no treatment)100% proliferation-

Properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxy-N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H39NO2Si2/c1-15(2,3)20(7,8)18-13-11-17-12-14-19-21(9,10)16(4,5)6/h17H,11-14H2,1-10H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOWEVQDYYJEQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCNCCO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H39NO2Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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